N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide features a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl-methylamino group at position 5, linked to a phenyl ring. This phenyl ring is further connected to a benzo[d][1,3]dioxole-5-carboxamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for diverse biological activities, while the benzo[d][1,3]dioxole and carboxamide groups enhance its pharmacokinetic properties through hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-28(18-8-10-19(30-2)11-9-18)24-27-26-23(33-24)15-3-6-17(7-4-15)25-22(29)16-5-12-20-21(13-16)32-14-31-20/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTODOEHCZZZRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that secondary amines, which are key components of this compound, are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes. They also form the constituents of many pharmaceuticals such as antidepressants and opiate analgesics.
Mode of Action
The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity.
Biological Activity
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , a methoxyphenyl group , and a benzo[d][1,3]dioxole moiety. The presence of the methoxy group is significant as it enhances the compound's reactivity and bioactivity. The structural complexity is indicative of its potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and carboxylic acids.
- Introduction of Methoxy and Other Substituents : Nucleophilic substitution reactions are used to introduce methoxy groups.
- Final Coupling Reactions : The final product is formed by coupling various intermediates under controlled conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Testing : Studies have shown that related compounds can inhibit the growth of lung, skin, ovarian, and colon cancer cells. Notably, N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has demonstrated promising activity against breast cancer cell lines (MDA-MB-231), with IC50 values indicating higher efficacy than standard chemotherapy agents like cisplatin .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Binding to Tubulin : Docking studies suggest that thiadiazole derivatives can bind effectively to tubulin, which is crucial for their antiproliferative effects against cancer cells.
- Influence on Signaling Pathways : The compound may modulate various signaling pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Other Thiadiazole Derivatives
To understand the unique properties of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a phenyl group at position 5 | Lacks methoxy substitution |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorine substituent instead of methoxy | Different electronic properties due to chlorine |
| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a nitro group at position 5 | Potentially higher reactivity due to nitro group |
This table highlights how the methoxy substitution in our compound may enhance solubility and bioavailability compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- Antitumor Activity : A study demonstrated that a series of nove
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Scaffolds
1,3,4-Thiadiazole Derivatives
- Target Compound: The 1,3,4-thiadiazole ring is substituted at position 5 with a 4-methoxyphenyl-methylamino group. This substitution pattern is distinct compared to simpler thiadiazole derivatives.
- Analog 1 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine features a chloro-benzylidene group at position 2 and a 4-methylphenyl group at position 3. This compound exhibits insecticidal and fungicidal activities, suggesting that electron-withdrawing groups (e.g., Cl) enhance bioactivity .
- Analog 2: Sulfonamide-linked 1,3,4-thiadiazoles (e.g., N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide) demonstrate that sulfonamide substitutions improve solubility and antimicrobial potency .
Oxadiazole and Thiazole Derivatives
- Analog 3: N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide replaces the thiadiazole with an oxadiazole ring.
- Analog 4: 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide incorporates a thiazole ring with a thioxo group, which may enhance metal-binding properties compared to the target compound’s thiadiazole .
Substituent Effects
Methoxyphenyl Groups
- The 4-methoxyphenyl group in the target compound and Analog 4 contributes to π-π stacking interactions with biological targets.
Carboxamide Functionality
- The benzo[d][1,3]dioxole-5-carboxamide in the target compound provides dual hydrogen-bonding sites (amide NH and C=O), similar to benzimidazole-carboxamide derivatives (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide), which are noted for anticancer activity .
Pharmacological and Physicochemical Properties
Physicochemical Stability
- IR spectra of thiadiazole derivatives () show absence of C=O bands in triazole tautomers, suggesting the target compound’s carboxamide group may influence tautomeric equilibria .
- The benzo[d][1,3]dioxole group likely improves lipophilicity, enhancing blood-brain barrier penetration compared to simpler aryl groups .
Q & A
Basic Research Questions
Q. What are the key functional groups and structural motifs in this compound, and how do they influence its reactivity?
- Methodological Answer : The compound features a 1,3,4-thiadiazole core linked to a 4-methoxyphenyl(methyl)amino group and a benzo[d][1,3]dioxole-5-carboxamide moiety. The thiadiazole ring enhances electron-withdrawing properties, while the methoxy group acts as an electron donor, influencing nucleophilic/electrophilic reactivity. The carboxamide group facilitates hydrogen bonding with biological targets. Structural analysis via NMR and IR spectroscopy is critical to confirm substituent positioning and electronic effects .
Q. What are the standard synthesis protocols for this compound, and what critical parameters affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions.
Coupling reactions : Amide bond formation between the thiadiazole intermediate and benzo[d][1,3]dioxole-5-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt).
- Key parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature : Controlled heating (~60–80°C) minimizes side reactions during cyclization .
- Catalysts : Use of triethylamine for deprotonation in amide coupling .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) ensures suitability for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent ratios, temperature gradients) identifies optimal conditions. For example, increasing DMF:THF ratio from 1:1 to 3:1 improved yield by 15% in analogous thiadiazole syntheses .
- In-line monitoring : Use of FTIR spectroscopy tracks reaction progress and intermediate stability .
- By-product analysis : LC-MS identifies side products (e.g., hydrolyzed carboxamides), guiding reagent stoichiometry adjustments .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess context-dependent activity .
- Target specificity profiling : Use kinase inhibition panels or proteome-wide affinity pulldowns to distinguish primary targets from off-target effects .
- Structural analogs comparison : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
Q. What computational methods are employed to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2 or EGFR kinases). The methoxy group’s electron-donating effects enhance π-π stacking in hydrophobic pockets .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to predict activity cliffs .
Q. How can researchers design analogs to improve pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a 2,3-dihydrobenzofuran to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to reduce hydrophobicity while maintaining membrane permeability (target LogP 2–4) .
- Prodrug strategies : Esterify the carboxamide to improve oral bioavailability, with in vivo hydrolysis releasing the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
